REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].[Br:6]Br.[NH2:8][C:9]1[N:10]=[N:11][C:12]([Cl:15])=[CH:13][CH:14]=1>CO>[Br:6][C:14]1[CH:13]=[C:12]([Cl:15])[N:11]=[N:10][C:9]=1[NH2:8] |f:0.1|
|
Name
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|
Quantity
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13 g
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Type
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reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
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4 mL
|
Type
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reactant
|
Smiles
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BrBr
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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NC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
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150 mL
|
Type
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solvent
|
Smiles
|
CO
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 15 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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CUSTOM
|
Details
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the solvent was evaporated
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Type
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ADDITION
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Details
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Water was added
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Type
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EXTRACTION
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Details
|
which was extracted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with a 10% aqueous sodium thiosulfate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
an aqueous saturated sodium bicarbonate solution and a brine, dried over anhydrous magnesium sulfate
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:1)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N=NC(=C1)Cl)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |